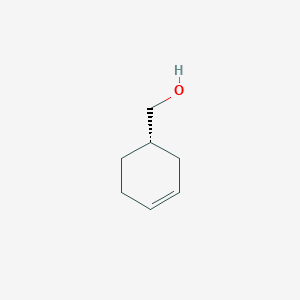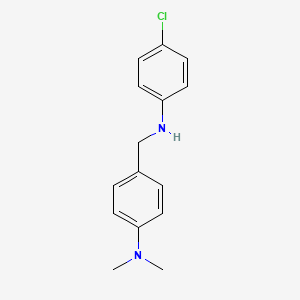
N-ALPHA-(4-CHLOROPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ALPHA-(4-CHLOROPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE is an organic compound that features a chlorophenyl group and a dimethylaminophenyl group connected via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ALPHA-(4-CHLOROPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE typically involves the reaction of 4-chlorobenzaldehyde with 4-dimethylaminobenzylamine. The reaction is carried out under anhydrous conditions using a suitable solvent such as toluene or dichloromethane. The reaction mixture is often heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-ALPHA-(4-CHLOROPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-ALPHA-(4-CHLOROPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-ALPHA-(4-CHLOROPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, in medicinal applications, it may act as an antagonist or agonist at certain receptor sites, modulating physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar structural features.
4-Chlorobenzylamine: Shares the chlorophenyl group but lacks the dimethylaminophenyl moiety.
4-Dimethylaminobenzylamine: Contains the dimethylaminophenyl group but lacks the chlorophenyl moiety.
Uniqueness
N-ALPHA-(4-CHLOROPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE is unique due to the presence of both the chlorophenyl and dimethylaminophenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and reactivity patterns that are not observed in simpler analogs.
Properties
CAS No. |
141619-95-6 |
|---|---|
Molecular Formula |
C15H17ClN2 |
Molecular Weight |
260.76 g/mol |
IUPAC Name |
4-[(4-chloroanilino)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H17ClN2/c1-18(2)15-9-3-12(4-10-15)11-17-14-7-5-13(16)6-8-14/h3-10,17H,11H2,1-2H3 |
InChI Key |
FWKSHKCNVMHOIW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


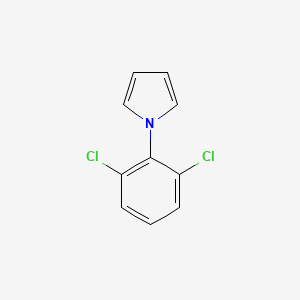
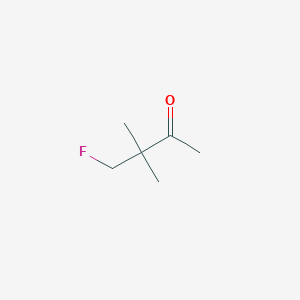
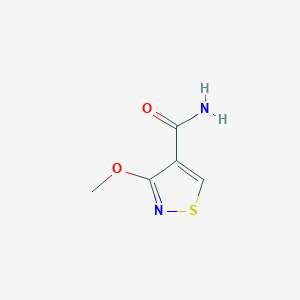
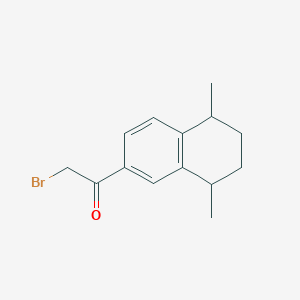
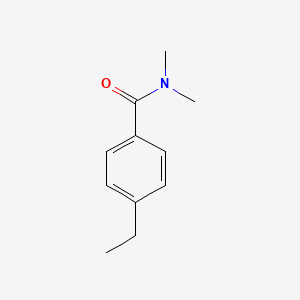
![4-bromo-N-[4-(dimethylamino)phenyl]benzenesulphonamide](/img/structure/B8741039.png)
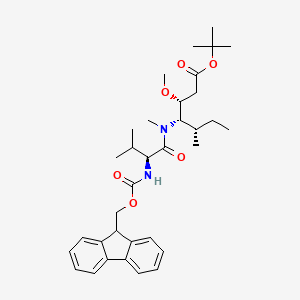
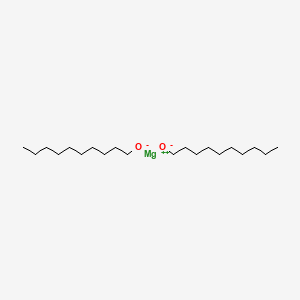
![N-[2-(Dimethylamino)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B8741065.png)
![(R)-tert-Butyl 5-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8741072.png)
![1-[5-[(4-Fluorophenyl)methyl]furan-2-yl]ethanone](/img/structure/B8741075.png)
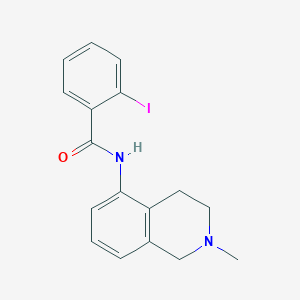
![3-(2-(Diethylamino)-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8741114.png)
